molecular formula C16H15ClN2O5 B4139646 N-(4-chloro-2-nitrophenyl)-4-ethoxy-3-methoxybenzamide

N-(4-chloro-2-nitrophenyl)-4-ethoxy-3-methoxybenzamide

Cat. No.: B4139646
M. Wt: 350.75 g/mol
InChI Key: RYRRZUGVJXCARV-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-4-ethoxy-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and nitro group on the phenyl ring, along with ethoxy and methoxy substituents on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-nitrophenyl)-4-ethoxy-3-methoxybenzamide typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-2-nitroaniline.

    Acylation: The 4-chloro-2-nitroaniline is then acylated with 4-ethoxy-3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-chloro-2-nitrophenyl)-4-ethoxy-3-methoxybenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

  • Reduction of the nitro group yields N-(4-chloro-2-aminophenyl)-4-ethoxy-3-methoxybenzamide.
  • Substitution of the chloro group yields various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

  • Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
  • Used in the development of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Potential applications in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-4-ethoxy-3-methoxybenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    N-(4-chloro-2-nitrophenyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of ethoxy and methoxy groups.

    4-chloro-2-nitrophenol: Lacks the benzamide moiety but shares the chloro and nitro substituents.

Uniqueness:

  • The combination of ethoxy and methoxy groups on the benzamide moiety provides unique chemical properties and reactivity.
  • The presence of both electron-withdrawing (nitro and chloro) and electron-donating (ethoxy and methoxy) groups can influence its overall electronic structure and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-4-ethoxy-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5/c1-3-24-14-7-4-10(8-15(14)23-2)16(20)18-12-6-5-11(17)9-13(12)19(21)22/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRRZUGVJXCARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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